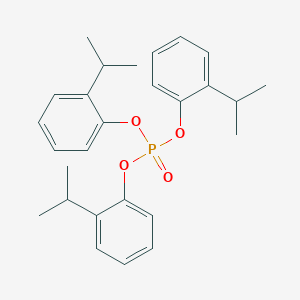

Tris(isopropylphenyl)phosphate

Description

Properties

IUPAC Name |

tris(2-propan-2-ylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33O4P/c1-19(2)22-13-7-10-16-25(22)29-32(28,30-26-17-11-8-14-23(26)20(3)4)31-27-18-12-9-15-24(27)21(5)6/h7-21H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPMRGQQBZJCTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C(C)C)OC3=CC=CC=C3C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00214802 | |

| Record name | Tris[2-(propan-2-yl)phenyl] phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64532-95-2 | |

| Record name | Phenol, 2-(1-methylethyl)-, 1,1′,1′′-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64532-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-(1-methylethyl)-, phosphate (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064532952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris[2-(propan-2-yl)phenyl] phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tris(isopropylphenyl)phosphate Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Tris(isopropylphenyl)phosphate (IPP) isomers, a class of organophosphate compounds with significant industrial applications as flame retardants and plasticizers. Given their prevalence in various materials, understanding their synthesis and analytical characterization is crucial for quality control, environmental monitoring, and toxicological assessment. Commercial IPP is typically a complex mixture of isomers, necessitating robust analytical methods for their separation and identification.[1][2][3]

Synthesis of this compound Isomers

The synthesis of this compound isomers is a two-step process involving the alkylation of phenol (B47542) followed by phosphorylation. The initial alkylation step produces a mixture of ortho-, meta-, and para-isopropylphenol, which is then reacted with a phosphorylating agent to yield the final phosphate (B84403) ester mixture.[1][2][4][5]

Step 1: Synthesis of Isopropylphenol Isomers (Precursors)

The Friedel-Crafts alkylation of phenol with propylene (B89431) or isopropanol (B130326) is the primary method for producing isopropylphenols. The isomeric distribution (ortho, meta, para) is highly dependent on the catalyst and reaction conditions.

Experimental Protocol: Synthesis of Isopropylphenol Isomers

This protocol is a generalized procedure based on established methods for phenol alkylation.

-

Materials:

-

Phenol

-

Propylene gas or 2-propanol

-

Acid catalyst (e.g., p-toluenesulfonic acid[6], Amberlyst resin, or a Lewis acid such as AlCl₃)

-

Solvent (e.g., a non-polar organic solvent like hexane (B92381) or toluene (B28343), if required)

-

Sodium hydroxide (B78521) solution (for workup)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

-

-

Procedure:

-

In a reaction vessel equipped with a stirrer, condenser, and gas inlet (if using propylene), charge the phenol and the catalyst. The molar ratio of phenol to catalyst will depend on the specific catalyst used. For p-toluenesulfonic acid, a catalytic amount (e.g., 1-5 mol%) is typical.[6]

-

Heat the mixture to the desired reaction temperature (typically ranging from 60 to 200°C).

-

If using propylene, bubble the gas through the reaction mixture at a controlled rate. If using 2-propanol, add it dropwise to the heated phenol-catalyst mixture. The molar ratio of propylene/2-propanol to phenol will influence the degree of isopropylation.

-

Monitor the reaction progress using Gas Chromatography (GC) to observe the formation of isopropylphenol isomers and the consumption of phenol.

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the catalyst by washing the mixture with a dilute sodium hydroxide solution, followed by water washes until the aqueous layer is neutral.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

The resulting mixture of isopropylphenol isomers can be separated by fractional distillation under reduced pressure to isolate the ortho, meta, and para isomers.

-

Step 2: Phosphorylation of Isopropylphenols

The synthesized isopropylphenol isomers (or a mixture thereof) are then reacted with a phosphorylating agent, most commonly phosphorus oxychloride (POCl₃), to form the corresponding this compound.[1][4][5]

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure.

-

Materials:

-

Isopropylphenol (ortho, meta, para, or a mixture)

-

Phosphorus oxychloride (POCl₃)

-

A Lewis acid catalyst (e.g., MgCl₂ or AlCl₃), optional but can increase reaction rate.

-

A non-reactive solvent (e.g., toluene or dichloromethane)

-

A base (e.g., pyridine (B92270) or triethylamine) to act as a hydrogen chloride scavenger.

-

-

Procedure:

-

In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the isopropylphenol in the chosen solvent.

-

Add the base to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add phosphorus oxychloride dropwise to the stirred solution. The stoichiometry should be approximately 3 moles of isopropylphenol to 1 mole of POCl₃.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours to ensure complete reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

-

After completion, cool the mixture and filter to remove the hydrochloride salt of the base.

-

Wash the filtrate with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography.

-

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound isomers.

Characterization of this compound Isomers

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of IPP isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of IPP isomers. ¹H, ¹³C, and ³¹P NMR are all employed.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of the IPP sample in a suitable deuterated solvent (e.g., CDCl₃).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire standard proton spectra to observe the signals for the aromatic and isopropyl protons.

-

¹³C NMR: Obtain proton-decoupled ¹³C spectra to identify the number of unique carbon environments.

-

³¹P NMR: Acquire proton-decoupled ³¹P spectra. This is particularly useful for identifying the phosphorus environment and quantifying the different phosphate esters in a mixture. For quantitative analysis, it is crucial to use a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure full signal recovery. An external standard of 85% H₃PO₄ is typically used for chemical shift referencing.[7]

Expected NMR Data

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity |

| ¹H | Aromatic (Ar-H) | 6.8 - 7.5 | Multiplet |

| ¹H | Isopropyl (CH) | 2.8 - 3.2 | Septet |

| ¹H | Isopropyl (CH₃) | 1.1 - 1.3 | Doublet |

| ¹³C | Aromatic (Ar-C-O) | 145 - 155 | Singlet or Doublet (due to P-C coupling) |

| ¹³C | Aromatic (Ar-C) | 115 - 140 | Singlet or Doublet (due to P-C coupling) |

| ¹³C | Isopropyl (CH) | 30 - 35 | Singlet |

| ¹³C | Isopropyl (CH₃) | 22 - 25 | Singlet |

| ³¹P | Phosphate (O=P(OAr)₃) | -10 to -25 | Singlet |

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common technique for the separation and identification of IPP isomers in mixtures.

Experimental Protocol: GC-MS Analysis

The following is a representative GC-MS method for the analysis of IPP isomers, adapted from a published method for a commercial mixture.[8]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

-

GC Column: A non-polar or semi-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Injector: Splitless injection at a temperature of 280-300°C.

-

Oven Temperature Program:

-

Initial temperature: 80-100°C, hold for 1-2 minutes.

-

Ramp to 280-300°C at a rate of 10-20°C/min.

-

Hold at the final temperature for 10-20 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-500.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Expected Mass Spectral Data

The mass spectra of IPP isomers will show a molecular ion peak at m/z 452. The fragmentation pattern will be characteristic of the isomeric structure, with key fragments arising from the loss of isopropyl and phenoxy groups. While specific fragmentation patterns for each pure isomer are not widely published, analysis of commercial mixtures shows characteristic ions.[9]

| m/z | Possible Fragment |

| 452 | [M]⁺ |

| 437 | [M - CH₃]⁺ |

| 410 | [M - C₃H₆]⁺ |

| 368 | [M - C₆H₅O]⁺ |

| 326 | [M - C₉H₁₁O]⁺ |

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and phase transitions of IPP isomers.

Experimental Protocol: Thermal Analysis

-

Instrumentation: A calibrated TGA and DSC instrument.

-

Sample Preparation: A small amount of the sample (5-10 mg) is placed in an aluminum pan.

-

TGA:

-

Atmosphere: Nitrogen or air, with a purge rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from room temperature to 600-800°C at a constant heating rate (e.g., 10°C/min).

-

-

DSC:

-

Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from a sub-ambient temperature (e.g., -50°C) to above its melting point at a controlled rate (e.g., 10°C/min), followed by a controlled cooling and a second heating cycle to observe glass transitions and melting points.

-

Expected Thermal Properties

Commercial IPP mixtures are typically liquids at room temperature. The thermal stability is influenced by the isomeric composition. The onset of decomposition for triaryl phosphates generally occurs above 300°C in an inert atmosphere.[10]

| Parameter | Typical Value/Observation |

| Melting Point (DSC) | Varies with isomer; commercial mixtures are often liquid at room temperature. |

| Onset of Decomposition (TGA, N₂) | > 300°C |

| Char Yield (TGA, N₂) | Varies depending on isomer, indicative of flame retardant efficiency. |

Characterization Workflow Diagram

Caption: Workflow for the characterization of this compound isomers.

Data Summary

The following tables summarize the key quantitative data for this compound and its precursors. Data for specific pure isomers of the final product is limited; therefore, data for commercial mixtures or analogous compounds are provided where noted.

Table 1: Physical Properties of Isopropylphenol Precursors

| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Isopropylphenol | 88-69-7 | C₉H₁₂O | 136.19 | 15-17 | 212-214 |

| 3-Isopropylphenol | 618-45-1 | C₉H₁₂O | 136.19 | 26-28 | 228 |

| 4-Isopropylphenol | 99-89-8 | C₉H₁₂O | 136.19 | 61-63 | 212 |

Table 2: Properties of this compound (Commercial Mixture)

| Property | Value |

| CAS Number | 68937-41-7 |

| Molecular Formula | C₂₇H₃₃O₄P |

| Molar Mass ( g/mol ) | 452.52 |

| Appearance | Colorless to pale yellow liquid |

| Density (g/cm³ at 20°C) | ~1.1 |

| Boiling Point (°C) | > 250 at reduced pressure |

| Solubility | Insoluble in water, soluble in organic solvents |

Conclusion

The synthesis of this compound isomers is a well-established process, though the isolation of individual isomers requires careful control of reaction conditions and purification techniques. The characterization of these isomers relies on a suite of analytical methods, with NMR spectroscopy and GC-MS being indispensable for structural confirmation and compositional analysis. This guide provides the foundational protocols and expected data to aid researchers in the synthesis and characterization of these important industrial chemicals. Further research to isolate and fully characterize each isomer is warranted to better understand their individual properties and toxicological profiles.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Triisopropyl phosphate | C9H21O4P | CID 68188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 4-Isopropylphenol - Wikipedia [en.wikipedia.org]

- 6. US4391998A - Production of para-isopropylphenol - Google Patents [patents.google.com]

- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 8. Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) Isomers in Several Commercial Flame Retardant Mixtures and House Dust Standard Reference Material SRM 2585 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. datapdf.com [datapdf.com]

physicochemical properties of ortho- vs para-Tris(isopropylphenyl)phosphate

An In-depth Technical Guide to the Physicochemical Properties of Ortho- vs. Para-Tris(isopropylphenyl)phosphate

Introduction

Tris(isopropylphenyl)phosphate (TiPP), also known as isopropylated triphenyl phosphate (B84403) (IPPP), is a complex mixture of organophosphate esters widely utilized as a flame retardant and plasticizer in various industrial and commercial products, including PVC, polyurethane foams, and hydraulic fluids.[1][2] The commercial product is not a single compound but a mixture of isomers where one, two, or three of the phenyl rings are substituted with isopropyl groups at the ortho, meta, and/or para positions.[3][4]

The position of the isopropyl group significantly influences the compound's physicochemical properties and toxicological profile. Of particular importance is the distinction between ortho-substituted and para-substituted isomers. The ortho-isomers are associated with a higher potential for neurotoxicity, specifically Organophosphate-Induced Delayed Neurotoxicity (OPIDN).[4] In contrast, para-isomers are generally considered to have lower toxicity. This guide provides a detailed comparison of the physicochemical properties of ortho- and para-tris(isopropylphenyl)phosphate, offering data, experimental context, and workflow visualizations for researchers, scientists, and drug development professionals.

Physicochemical Data Comparison

The following table summarizes the key physicochemical properties for the technical mixture and specific isomers of this compound. Data for individual, pure isomers is limited, as the substance is most commonly produced and studied as a mixture.

| Property | Ortho-Isomer | Para-Isomer | Technical Mixture / Unspecified |

| Molecular Formula | C₂₇H₃₃O₄P | C₂₇H₃₃O₄P | C₂₇H₃₃O₄P |

| Molecular Weight | 452.52 g/mol [5] | 452.52 g/mol [6] | 452.52 g/mol [1] |

| CAS Number | 26967-76-0 (representative)[5] | 2502-15-0[7] | 68937-41-7[1] |

| Appearance | - | Yellow waxy solid[6][8] | Colorless to pale yellow oil/liquid[1][2][9] |

| Melting Point | -24.9 °C[5] | - | < -20 °C[7] |

| Boiling Point | 245 °C[5] | - | > 400 °C at 1013 hPa[2][7] |

| Density | 1.159 g/cm³[5] | - | ~1.17 g/cm³ at 20°C[2][9] |

| Vapor Pressure | 0 mmHg at 25°C[5] | 2.1 x 10⁻⁸ mmHg at 25°C (estimated)[3] | 2.5 x 10⁻⁶ Pa at 20°C[7] |

| Water Solubility | - | - | 0.33 mg/L (330 µg/L) at 20°C[1][7] |

| Log Kow | - | - | 4.92 - 6.1 (estimated)[1][7] |

Experimental Protocols & Methodologies

Accurate determination of physicochemical properties is critical for environmental fate modeling and toxicological assessment. The analysis of TiPP is complicated by its nature as a complex isomeric mixture.[10][11]

Isomer Separation and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

The most common and effective technique for separating and quantifying individual TiPP isomers is Gas Chromatography (GC) coupled with Mass Spectrometry (MS).[11][12]

Methodology Overview:

-

Sample Preparation: The sample (e.g., environmental dust, polymer matrix, biological tissue) undergoes extraction. Solid-phase extraction (SPE) or liquid-liquid extraction can be used to isolate the analytes from the sample matrix.[11]

-

Instrumental Analysis: The extract is injected into the GC.

-

GC Column: A non-polar capillary column, such as a DB-5 type (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used for separation.[13]

-

Oven Program: A precise temperature gradient is essential for resolving the structurally similar isomers. An example program might start at 80°C, hold for 1-2 minutes, and then ramp at 10-20°C/minute to a final temperature of 280-300°C, holding for several minutes.[10][13]

-

Carrier Gas: Helium is used as the carrier gas with a constant flow rate (e.g., 1.3 mL/min).[10]

-

-

Detection and Quantification:

-

Ionization: Electron Ionization (EI) at 70 eV is standard.[13]

-

Detection: The mass spectrometer detects the characteristic fragment ions of the TiPP isomers. Quantification is often performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[13]

-

Calibration: A calibration curve is generated using certified analytical standards of individual isomers, with an internal standard (e.g., deuterated triphenyl phosphate, TPHP-d15) to ensure accuracy.[11][12]

-

Octanol-Water Partition Coefficient (Log Kow)

The Log Kow value, a measure of a chemical's hydrophobicity, is crucial for predicting its environmental partitioning and bioaccumulation potential.

Methodology: Shake Flask Method (OECD 107)

-

A study determining the Log Kow of a commercial isopropylphenyl diphenyl phosphate product used a shake flask method.

-

In this protocol, the substance is dissolved in n-octanol at various concentrations.

-

A known volume of the octanol (B41247) solution is shaken with a known volume of purified water for an extended period (e.g., 48 hours) in the dark to reach equilibrium.

-

The mixture is then allowed to settle, and the concentration of the substance in the water phase is measured.

-

The partition coefficient (Kow) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. Log Kow is the base-10 logarithm of this value.

Vapor Pressure and Water Solubility Estimation

For many complex environmental contaminants, experimentally derived values are not always available. In such cases, quantitative structure-property relationship (QSPR) models are used.

-

Several cited values for vapor pressure and water solubility of TiPP isomers are estimated using fragment constant estimation methods, such as those available through the Syracuse Research Corporation's (SRC) software suites.[3] These models predict properties based on the molecule's chemical structure.

Visualizations: Workflows and Pathways

Synthesis of this compound

The commercial production of TiPP involves a two-step process starting from phenol. The initial alkylation step is non-specific, leading to a mixture of ortho- and para-isopropylphenol, which results in the final product being a complex isomer mixture.[3][9]

References

- 1. ISOPROPYLATED TRIPHENYL PHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 2. 68937-41-7 CAS MSDS (Isopropylphenyl phosphate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. chembk.com [chembk.com]

- 6. Tris(isopropylphenyl) phosphate | C27H33O4P | CID 75628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. series.publisso.de [series.publisso.de]

- 8. TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Buy this compound (EVT-368931) | 64532-95-2 [evitachem.com]

- 10. Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) Isomers in Several Commercial Flame Retardant Mixtures and House Dust Standard Reference Material SRM 2585 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Thermal Degradation Pathways of Tris(isopropylphenyl)phosphate (IPPP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(isopropylphenyl)phosphate (IPPP) is a widely utilized organophosphate ester that serves as a flame retardant and plasticizer in a variety of commercial and industrial products. As with many such additives, understanding its thermal stability and decomposition pathways is of paramount importance for predicting its behavior in high-temperature applications, assessing potential environmental and health risks, and ensuring the safety and efficacy of materials in which it is incorporated. This technical guide provides a comprehensive overview of the thermal degradation of IPPP, detailing its decomposition pathways, presenting quantitative data from thermal analysis, and outlining the experimental protocols used for its characterization.

Core Concepts of IPPP Thermal Degradation

The thermal degradation of IPPP, a triaryl phosphate (B84403), is primarily governed by homolytic cleavage of its phosphorus-oxygen (P-O) and carbon-oxygen (C-O) bonds at elevated temperatures. This is in contrast to alkyl phosphates, which tend to decompose via β-elimination reactions at lower temperatures. The presence of isopropyl groups on the phenyl rings influences the degradation mechanism and the resulting products.

Upon heating in an inert atmosphere, the initial stages of weight loss are attributed to the volatilization of the compound. Significant thermal decomposition of IPPP begins at temperatures above 300°C.[1][2] A key feature of its degradation is the formation of phosphoric acid, which subsequently condenses to form pyrophosphoric acid. This acidic species acts as a catalyst for char formation, a crucial aspect of its flame retardant mechanism.

Quantitative Thermal Analysis Data

Thermogravimetric analysis (TGA) is a fundamental technique for quantifying the thermal stability of materials. The following table summarizes TGA data for a commercial isopropylated triaryl phosphate product under a nitrogen atmosphere.

| Weight Loss (%) | Temperature (°C) | Atmosphere |

| 5 | 217 | Nitrogen |

| 10 | 235 | Nitrogen |

| 50 | 287 | Nitrogen |

Data sourced from a technical data sheet for a commercial "Triaryl Phosphate Isopropylated" product.

It is important to note that weight loss observed at temperatures below the onset of significant decomposition (typically >310°C for IPPP in an inert atmosphere) is primarily due to the volatility of the compound rather than chemical degradation.[1][2]

Experimental Protocols

A multi-faceted approach employing several analytical techniques is necessary to fully elucidate the thermal degradation pathways of IPPP. The following are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of IPPP by measuring mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the IPPP sample into a clean, tared ceramic or platinum pan.

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate of 50-100 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Ramp the temperature from 30°C to 800°C at a linear heating rate of 10°C/min.

-

-

Data Analysis: Record the sample mass as a function of temperature. The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and the percentage of residual char.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of IPPP.

Instrumentation: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer (GC/MS) system.

Methodology:

-

Sample Preparation: Place a small amount of the IPPP sample (typically 50-200 µg) into a pyrolysis tube or onto a filament.

-

Pyrolysis:

-

Rapidly heat the sample to a set pyrolysis temperature (e.g., 600°C) in an inert atmosphere (helium).

-

Maintain the pyrolysis temperature for a short duration (e.g., 15-30 seconds) to ensure complete fragmentation.

-

-

Gas Chromatography:

-

Injector: Transfer the pyrolysis products directly to the GC injector, typically held at a high temperature (e.g., 300°C).

-

Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate.

-

Column: Employ a non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) suitable for separating a wide range of organic compounds.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase the temperature at a rate of 10°C/min to 300°C.

-

Final hold: Maintain 300°C for 10 minutes.

-

-

-

Mass Spectrometry:

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Range: Scan a mass-to-charge ratio (m/z) range of 35-550 amu.

-

Identification: Identify the separated compounds by comparing their mass spectra with a reference library (e.g., NIST/Wiley).

-

Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR)

Objective: To identify the functional groups of the evolved gases during the thermal decomposition of IPPP in real-time.

Instrumentation: A thermogravimetric analyzer coupled to a Fourier transform infrared spectrometer via a heated transfer line and gas cell.

Methodology:

-

TGA Protocol: Follow the TGA protocol as described above.

-

Evolved Gas Transfer:

-

Continuously transfer the gases evolved from the TGA furnace to the FTIR gas cell through a heated transfer line (maintained at approximately 250-300°C to prevent condensation).

-

-

FTIR Analysis:

-

Continuously acquire FTIR spectra of the evolved gases as a function of time and temperature.

-

Spectral Range: Typically 4000-650 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

-

Data Analysis: Correlate the evolution of specific gases (identified by their characteristic IR absorption bands) with the mass loss events observed in the TGA data. This provides insight into the sequence of decomposition reactions.

Thermal Degradation Pathways of IPPP

Based on the principles of aryl phosphate thermal decomposition and the expected products from the cleavage of IPPP, the following degradation pathways are proposed. The identification of specific products would be confirmed through Py-GC/MS and TGA-FTIR/MS analysis.

Primary Degradation Pathways

The initial degradation of this compound is expected to proceed through two primary pathways involving homolytic bond cleavage:

-

P-O Bond Cleavage: This pathway leads to the formation of a diphenyl phosphate radical and an isopropylphenyl radical.

-

C-O Bond Cleavage: This pathway results in the formation of an isopropylphenoxide radical and a corresponding phosphate-containing radical.

These initial radical species are highly reactive and will undergo further reactions.

Secondary Degradation and Product Formation

The primary radical fragments will participate in a cascade of secondary reactions, including hydrogen abstraction, recombination, and further fragmentation, leading to a complex mixture of smaller, more volatile products. Expected degradation products include:

-

Phosphoric Acid and Pyrophosphoric Acid: Formed from the phosphorus-containing fragments, these acids are key to the charring process.

-

Isopropylphenol: A primary product resulting from the cleavage of the ester linkage.

-

Propene: Formed from the fragmentation of the isopropyl group.

-

Phenol and Alkylated Phenols: Resulting from dealkylation and rearrangement reactions.

-

Aromatic Hydrocarbons: Such as benzene, toluene, and xylene, formed from the fragmentation of the phenyl rings.

-

Gaseous Products: Carbon monoxide (CO) and carbon dioxide (CO₂) are expected at higher decomposition temperatures.

Visualizations of Degradation Pathways and Workflows

Caption: Experimental workflow for the analysis of IPPP thermal degradation.

Caption: Proposed thermal degradation pathways of this compound.

Conclusion

The thermal degradation of this compound is a complex process initiated by the homolytic cleavage of P-O and C-O bonds at temperatures exceeding 300°C. This leads to the formation of a variety of radical intermediates that subsequently react to form a range of smaller volatile and semi-volatile organic compounds, alongside the formation of phosphoric and pyrophosphoric acids which promote charring. A comprehensive understanding of these pathways, achieved through the application of advanced analytical techniques such as TGA, Py-GC/MS, and TGA-FTIR, is essential for the informed use of IPPP in various applications and for assessing its lifecycle impact. The experimental protocols and degradation pathways detailed in this guide provide a robust framework for researchers and professionals engaged in the study of this important industrial chemical.

References

microbial degradation of Tris(isopropylphenyl)phosphate in soil

An In-depth Technical Guide on the Microbial Degradation of Tris(isopropylphenyl)phosphate (TiPP) in Soil

Introduction

This compound (TiPP), a complex mixture of isopropylphenyl phosphate (B84403) isomers, is a widely used organophosphate flame retardant and plasticizer. Its applications range from PVC products and polyurethanes to lubricants and textiles.[1] Due to its widespread use and potential for environmental release, understanding its fate and persistence in soil environments is of critical importance. This technical guide provides a comprehensive overview of the microbial degradation of TiPP in soil, synthesizing current knowledge on degradation pathways, key microbial players, and the experimental methodologies used to study these processes. While specific data for TiPP is limited, this guide draws upon research on closely related triaryl phosphates to present a scientifically grounded framework.

Core Biodegradation Pathways of TiPP

The primary mechanism for the microbial degradation of aryl phosphates like TiPP in soil is the enzymatic hydrolysis of the phosphate ester bonds.[2] This process is typically initiated by phosphotriesterase enzymes secreted by various soil microorganisms, which can utilize the compound as a source of phosphorus or carbon. The degradation is expected to proceed in a stepwise manner, sequentially cleaving the isopropylphenyl groups.

Based on studies of analogous compounds like triphenyl phosphate (TPHP), the proposed pathway for TiPP involves:[2][3]

-

Initial Hydrolysis: The process begins with the cleavage of one of the ester linkages in the TiPP molecule by a phosphotriesterase. This reaction yields di(isopropylphenyl) phosphate (DiPP) and an isopropylphenol molecule.

-

Secondary Hydrolysis: The resulting DiPP is further hydrolyzed, removing a second isopropylphenyl group to form mono(isopropylphenyl) phosphate (MiPP) and another molecule of isopropylphenol.

-

Final Hydrolysis and Mineralization: The final isopropylphenyl group is cleaved from MiPP. This step releases inorganic orthophosphate (PO₄³⁻), which can be readily assimilated by microorganisms for growth, and a final molecule of isopropylphenol.[4][5]

-

Metabolism of Isopropylphenol: The isopropylphenol generated at each step is expected to undergo further biodegradation by soil microorganisms, likely through ring-cleavage pathways common for phenolic compounds.[1]

In addition to hydrolysis, secondary pathways such as hydroxylation and methylation have been observed in the degradation of TPHP and may also play a role in the transformation of TiPP in some microbial species.[3][6]

References

- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. Biodegradation of triphenyl phosphate using an efficient bacterial consortium GYY: Degradation characteristics, metabolic pathway and 16S rRNA genes analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Applications of Microbial Organophosphate-Degrading Enzymes to Detoxification of Organophosphorous Compounds for Medical Countermeasures against Poisoning and Environmental Remediation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Insights into biodegradation mechanisms of triphenyl phosphate by a novel fungal isolate and its potential in bioremediation of contaminated river sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for Tris(isopropylphenyl)phosphate Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(isopropylphenyl)phosphate (TiPP) is a widely used organophosphorus flame retardant and plasticizer. Understanding its stability under various environmental and operational conditions is crucial for assessing its persistence, potential degradation pathways, and environmental fate. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the stability of TiPP. It details the theoretical background, computational methodologies, and interpretation of results for thermal, hydrolytic, and oxidative degradation pathways. This document also outlines relevant experimental protocols to complement and validate the computational findings.

Introduction to TiPP Stability

The chemical stability of this compound, a triaryl phosphate (B84403) ester, is a key determinant of its functional lifespan and environmental impact. Degradation can occur through several mechanisms, including thermal decomposition, hydrolysis, and oxidation. These processes can lead to the formation of various transformation products, which may have different toxicological profiles than the parent compound.[1][2] Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers a powerful tool for investigating the molecular mechanisms of these degradation reactions at an atomic level.[3][4][5]

Quantum chemical calculations can provide valuable insights into:

-

Reaction energetics (activation energies and reaction enthalpies) to predict the likelihood and rates of different degradation pathways.

-

The geometries of transition states and intermediates, revealing the step-by-step molecular mechanism of a reaction.

-

The influence of substituents and the surrounding environment (e.g., solvent effects) on stability.

-

Bond dissociation energies to identify the weakest chemical bonds susceptible to cleavage.[6]

This guide will focus on the theoretical framework for assessing TiPP stability, complemented by descriptions of standard experimental validation techniques.

Computational Methodology for Stability Analysis

A robust computational workflow is essential for accurately predicting the stability of TiPP. The following steps outline a typical approach using quantum chemical calculations.

Workflow for Computational Stability Analysis

Figure 1: A generalized workflow for the computational analysis of TiPP stability.

Detailed Methodological Steps:

-

Geometry Optimization: The initial step involves optimizing the 3D structure of the TiPP molecule (and its various isomers: ortho, meta, para) to find its lowest energy conformation. DFT methods, such as B3LYP or M06-2X, with a suitable basis set (e.g., 6-311G++(d,p)) are commonly employed.[6]

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the structure is a true energy minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and other thermodynamic data.

-

Transition State (TS) Search: For each proposed degradation reaction (e.g., hydrolysis, pyrolysis), a search for the transition state structure is conducted. This is the highest energy point along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the reactant and product states of the intended reaction.

-

Thermochemical Analysis: From the calculated energies of reactants, transition states, and products, key thermodynamic parameters are derived, including the activation energy (Ea), enthalpy of reaction (ΔH), and Gibbs free energy of activation (ΔG‡).

-

Rate Constant Calculation: Using the calculated ΔG‡ and Transition State Theory (TST), the reaction rate constant (k) can be estimated, providing a quantitative measure of reaction speed.

Degradation Pathways of TiPP

Quantum chemical calculations can be applied to investigate the mechanisms and energetics of the primary degradation pathways for TiPP.

Thermal Degradation

Organophosphorus esters can undergo thermal decomposition through mechanisms like the elimination of a phosphorus acid.[7] For TiPP, a plausible pathway involves a six-membered transition state, similar to the elimination reaction of carboxylic acid esters, leading to the formation of a phosphoric acid derivative and propene.[4]

Figure 2: Proposed thermal degradation pathway for TiPP via an elimination reaction.

Key Computational Data for Thermal Stability:

| Parameter | Description | Typical Computational Output |

| Bond Dissociation Energy (P-O) | Energy required to homolytically cleave the P-O ester bond. A lower value indicates a weaker bond. | kJ/mol or kcal/mol |

| Activation Energy (Ea) | The energy barrier for the elimination reaction. A higher Ea suggests greater thermal stability. | kJ/mol or kcal/mol |

| Reaction Enthalpy (ΔH) | The net energy change of the decomposition reaction (endothermic vs. exothermic). | kJ/mol or kcal/mol |

Hydrolytic Degradation

The hydrolysis of triaryl phosphates is a critical degradation pathway in aqueous environments.[8] The reaction typically proceeds via a nucleophilic attack of a water molecule (or hydroxide (B78521) ion in alkaline conditions) on the phosphorus center.[9] This can lead to the stepwise cleavage of the ester linkages.

Figure 3: Stepwise hydrolysis pathway of TiPP.

The stability towards hydrolysis is highly dependent on pH.[8][9] Computational models can simulate this by including explicit water molecules or by using implicit solvation models (like the Polarizable Continuum Model, PCM) and modeling both neutral and base-catalyzed mechanisms.[4]

Key Computational Data for Hydrolytic Stability:

| Parameter | Description | Typical Computational Output |

| Activation Free Energy (ΔG‡) | The free energy barrier for nucleophilic attack by water/hydroxide. Lower values indicate faster hydrolysis. | kJ/mol or kcal/mol |

| Hirshfeld Charges | The partial atomic charge on the phosphorus atom. A more positive charge suggests greater susceptibility to nucleophilic attack.[10] | Atomic units (e) |

| Solvation Energy | The energy change associated with transferring the molecule from the gas phase to a solvent. | kJ/mol or kcal/mol |

Oxidative Degradation

Oxidative degradation, often initiated by radical species like the hydroxyl radical (•OH), is another relevant stability concern, particularly in atmospheric or advanced oxidation processes.[1] The reaction can proceed via hydrogen abstraction from the isopropyl groups or by addition to the aromatic rings.

Key Computational Data for Oxidative Stability:

| Parameter | Description | Typical Computational Output |

| C-H Bond Dissociation Energy | Energy to break a C-H bond on the isopropyl group. Lower values indicate sites more susceptible to hydrogen abstraction. | kJ/mol or kcal/mol |

| Activation Energy (•OH addition) | Energy barrier for the addition of a hydroxyl radical to the phenyl ring. | kJ/mol or kcal/mol |

| Spin Density of Radical Adduct | Distribution of the unpaired electron in the intermediate radical, indicating subsequent reaction sites. | Arbitrary units |

Experimental Protocols for Validation

Computational predictions should be validated by experimental data. The following protocols are standard methods for assessing the stability of compounds like TiPP.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition temperature of TiPP.

-

Methodology: A small sample of TiPP is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen for pyrolysis, air for thermo-oxidative degradation). The mass of the sample is continuously monitored as a function of temperature. The temperature at which significant mass loss begins is an indicator of thermal stability.

-

Data Correlation: The onset temperature of decomposition from TGA can be correlated with the computationally predicted activation energies for the lowest-energy thermal degradation pathways.

Hydrolysis Studies (following OECD Guideline 111)

-

Objective: To determine the rate of hydrolysis of TiPP as a function of pH.

-

Methodology:

-

Prepare sterile aqueous buffer solutions at different pH values (e.g., pH 4, 7, and 9).

-

Add a known concentration of TiPP to each solution.

-

Incubate the solutions at a constant temperature (e.g., 25 °C or 50 °C) in the dark.

-

At specific time intervals, take aliquots from each solution and quench the reaction.

-

Analyze the concentration of the remaining TiPP and/or the formation of hydrolysis products (e.g., di(isopropylphenyl)phosphate) using a suitable analytical method like HPLC or LC-MS.

-

Determine the hydrolysis rate constant (k) and the half-life (t1/2) at each pH.

-

-

Data Correlation: The experimentally determined rate constants can be compared with those calculated from the activation free energies (ΔG‡) obtained from quantum chemical simulations of the hydrolysis reaction.

Oxidation Stability Tests

-

Objective: To evaluate the resistance of TiPP to oxidation.

-

Methodology:

-

Advanced Oxidation Process (AOP): Expose an aqueous solution of TiPP to an AOP, such as the UV/H₂O₂ process, which generates hydroxyl radicals.[1] Monitor the degradation of TiPP over time using LC-MS to determine the degradation rate. The second-order rate constant for the reaction between TiPP and the •OH radical can be determined using competition kinetics.[1]

-

Thin-Film Microoxidation Test: This test is common for lubricants.[11] A thin film of TiPP is applied to a metal surface and heated in the presence of air. The formation of oxidation products (e.g., acids, polymers) is monitored over time.

-

-

Data Correlation: The observed degradation rates and identified transformation products can be compared with the predicted reaction pathways and activation barriers from computational studies of oxidative degradation.

Conclusion

Quantum chemical calculations provide an indispensable, molecular-level understanding of the factors governing the stability of this compound. By computing the energetics of various thermal, hydrolytic, and oxidative degradation pathways, these theoretical methods can predict the most likely degradation products and the conditions under which decomposition will occur. When combined with rigorous experimental validation, this integrated computational-experimental approach offers a powerful framework for assessing the chemical's lifecycle, environmental persistence, and potential for transformation. This guide provides the foundational knowledge for researchers to apply these advanced computational techniques to the stability analysis of TiPP and related organophosphorus compounds.

References

- 1. Kinetics and degradation mechanism of tris (1-chloro-2-propyl) phosphate in the UV/H2O2 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Computational Insight into Biotransformation Profiles of Organophosphorus Flame Retardants to Their Diester Metabolites by Cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Stability, structure, dynamics and thermal properties of C-type aluminium tris-dihydrogen phosphate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Thermal Degradation of Organophosphorus Flame Retardants | MDPI [mdpi.com]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. Studies on the stability of trialkyl phosphates and di-(2'deoxythymidine) phosphotriesters in alkaline and neutral solution. A model study for hydrolysis of phosphotriesters in DNA and on the influence of a beta hydroxyethyl ester group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scilit.com [scilit.com]

Solubility of Tris(isopropylphenyl)phosphate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(isopropylphenyl)phosphate (IPPP), a compound with the CAS number 68937-41-7, is a complex mixture of aryl phosphates. It is widely utilized as a flame retardant and plasticizer in various industrial applications, including in flexible PVC, polyurethanes, and phenolic resins.[1][2][3] Understanding its solubility in organic solvents is crucial for its formulation, processing, and in toxicological and environmental fate studies.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound is a relatively nonpolar molecule, which suggests it will have higher solubility in nonpolar organic solvents. Factors that influence solubility include:

-

Nature of the Solute and Solvent: The chemical structure and polarity of both the solute (this compound) and the solvent determine the extent of intermolecular forces, which dictates solubility.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature.

-

Pressure: For solids and liquids, pressure has a negligible effect on solubility.

Qualitative Solubility Data

Based on available product data sheets and chemical database information, the qualitative solubility of this compound in various organic solvents is summarized below.

| Solvent Class | Solvent | Qualitative Solubility |

| Aromatic Hydrocarbons | Toluene | Soluble[1] |

| Benzene | Slightly Soluble[4][5] | |

| Ketones | Acetone | Soluble[1] |

| Methyl Ethyl Ketone (MEK) | Soluble[1] | |

| Alcohols | Methanol | Soluble[1], Slightly Soluble[4][5] |

| Ethanol | Soluble[2] | |

| Ethers | Diethyl Ether | Soluble[2] |

| Chlorinated Solvents | Chloroform | Slightly Soluble[4][5] |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Slightly Soluble[4][5] |

| Water | Water | Insoluble (330 µg/L at 20°C)[4][5][6] |

Experimental Protocol for Determining Quantitative Solubility

The following is a detailed methodology for the isothermal saturation method, a common and reliable technique for determining the solubility of a solid compound in an organic solvent.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (analytical standard)

-

Selected organic solvents (HPLC grade or equivalent)

-

Volumetric flasks

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Analytical balance (readable to at least 0.1 mg)

-

Syringe filters (chemically compatible with the solvent)

-

Vials with screw caps

-

A suitable analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or a UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a precise volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the thermostatically controlled shaker set to the desired constant temperature.

-

Agitate the mixtures for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period is essential to confirm that the solution is saturated.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the solution using a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Record the exact volume of the filtered saturated solution.

-

-

Quantification:

-

Gravimetric Method: If the solvent is volatile and the solute is not, the solvent in the volumetric flask can be evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the solute. The mass of the remaining this compound is then determined using an analytical balance.

-

Chromatographic Method (HPLC or GC):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions on the chosen instrument (e.g., HPLC-UV or GC-MS).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

From Gravimetric Method: Solubility ( g/100 mL) = (mass of residue in g / volume of filtered solution in mL) * 100

-

From Chromatographic Method: Concentration of saturated solution (mg/mL) = Concentration from calibration curve (mg/mL) * Dilution factor Solubility ( g/100 mL) = Concentration of saturated solution (mg/mL) * 0.1

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the isothermal saturation method for determining solubility.

Caption: Workflow for determining the solubility of a solid in a liquid solvent.

References

Hydrolysis of Tris(isopropylphenyl)phosphate in Aqueous Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the hydrolysis of Tris(isopropylphenyl)phosphate (TiPP) in aqueous environments. TiPP is a complex mixture of ortho-, meta-, and para-isopropylphenyl phosphate (B84403) isomers widely used as a flame retardant and plasticizer. Understanding its environmental fate, particularly its stability in water, is crucial for assessing its potential environmental impact and persistence. This document summarizes available quantitative data, details relevant experimental protocols for determining hydrolysis rates, and illustrates the hydrolysis pathway.

Quantitative Data on Hydrolysis Rates

The hydrolysis of this compound is significantly influenced by pH. Under environmental conditions, the primary degradation pathway in aqueous media is abiotic hydrolysis. The rate of hydrolysis is subject to acid- and base-catalyzed reactions, with the rate being considerably faster under alkaline conditions.

Data on the hydrolysis of TiPP is limited. However, studies on isopropylated triphenyl phosphate mixtures and related triaryl phosphates provide valuable insights into its expected behavior. The following table summarizes the available quantitative data for the hydrolysis of isopropylated triphenyl phosphates.

| Parameter | Value | Conditions | Reference |

| Second-Order Alkaline Hydrolysis Rate Constant (kOH) | 0.13 L/mol·s (estimated) | 30°C | [1] |

| Half-life (t1/2) | 24 days (calculated) | pH 8, 30°C | [1] |

| Half-life (t1/2) | 18.5 days | pH 7, 25°C | [2] |

| Half-life (t1/2) | > 1 year | pH 4, 25°C | |

| Half-life (t1/2) | > 1 year | pH 7, 25°C | |

| Half-life (t1/2) | 219 days | pH 9, 25°C |

Note: Some data pertains to commercial mixtures of isopropylated triphenyl phosphates, which may include various isomers and related compounds like triphenyl phosphate.

Experimental Protocols for Determining Hydrolysis Rate

The determination of the hydrolysis rate of a substance as a function of pH is typically conducted following internationally recognized guidelines, such as the OECD Guideline for Testing of Chemicals, No. 111: "Hydrolysis as a Function of pH".[3] The following protocol is a detailed methodology for conducting such a study for this compound.

Principle

The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically pH 4, 7, and 9) and incubated at a constant temperature in the dark. The concentration of the test substance and its hydrolysis products are monitored over time to determine the rate of hydrolysis.

Materials and Reagents

-

This compound (analytical standard)

-

Sterile, buffered aqueous solutions (e.g., acetate (B1210297) for pH 4, phosphate for pH 7, borate (B1201080) for pH 9)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Internal standard for analytical quantification

-

Sterile amber glass vials with screw caps

-

Constant temperature incubator or water bath

-

Analytical instrumentation (e.g., HPLC-UV, GC-MS)

Experimental Workflow

The following diagram illustrates the general workflow for a hydrolysis rate determination study.

Detailed Procedure

-

Preparation of Test Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9. A stock solution of this compound is prepared in a water-miscible solvent like acetonitrile. The buffer solutions are then spiked with the stock solution to achieve the desired initial concentration of TiPP, ensuring the organic solvent concentration is minimal (typically <1%).

-

Incubation: The test solutions are dispensed into sterile amber glass vials, sealed, and placed in a constant temperature incubator or water bath, protected from light. A preliminary test may be conducted at an elevated temperature (e.g., 50°C) to estimate the rate of hydrolysis. Based on the preliminary results, definitive tests are performed at environmentally relevant temperatures (e.g., 25°C).

-

Sampling and Analysis: At appropriate time intervals, duplicate vials for each pH are removed. The reaction is quenched if necessary (e.g., by acidification or addition of a solvent). An internal standard is added, and the samples are analyzed for the concentration of the parent compound and its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable analytical technique for this purpose.[4][5]

-

Data Analysis: The concentration of this compound is plotted against time. Assuming pseudo-first-order kinetics, the observed rate constant (kobs) is determined from the slope of the natural logarithm of the concentration versus time plot. The half-life (t1/2) is then calculated using the equation: t1/2 = ln(2) / kobs.

Hydrolysis Pathway

The hydrolysis of this compound, like other triaryl phosphates, proceeds via the nucleophilic attack of water or hydroxide (B78521) ions on the phosphorus center. This results in the cleavage of an ester bond to form a diaryl phosphate and the corresponding phenol. In this case, the products are expected to be di(isopropylphenyl)phosphate and isopropylphenol. The diaryl phosphate is generally more resistant to further hydrolysis.

The following diagram illustrates the general hydrolysis pathway of this compound.

This technical guide provides a summary of the current understanding of the hydrolysis of this compound in aqueous environments. The provided data and protocols can serve as a valuable resource for researchers and professionals in the fields of environmental science and drug development. Further experimental studies are needed to provide more comprehensive quantitative data on the hydrolysis rates of specific isomers of this compound under various environmental conditions.

References

- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. www2.mst.dk [www2.mst.dk]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Organophosphate esters by GC-MS: An optimized method for aquatic risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

Isomeric Composition of Commercial Tris(isopropylphenyl)phosphate Mixtures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(isopropylphenyl)phosphate (IPPP) is a complex mixture of organophosphate esters widely used as a flame retardant and plasticizer in various consumer and industrial products. The exact composition of commercial IPPP products can vary, consisting of a range of isomers with different numbers and positions of isopropyl groups on the phenyl rings. This variability has significant implications for the toxicological and environmental profiles of these mixtures. This technical guide provides an in-depth analysis of the isomeric composition of commercial IPPP mixtures, details the analytical methodologies used for their characterization, and explores potential toxicological pathways.

Isomeric Composition of Commercial IPPP Mixtures

Commercial IPPP is not a single compound but a mixture of isomers resulting from the reaction of phosphorus oxychloride with isopropylated phenols. The degree and position of isopropylation on the phenyl rings can differ, leading to a complex blend of mono-, di-, tri-, and even tetra-isopropylated phenyl phosphates. The composition of these mixtures can vary between manufacturers and even between batches.

Table 1 provides a summary of the quantitative isomeric composition of two commercial flame retardant mixtures containing isopropylated triarylphosphate esters (ITPs).

Table 1: Isomeric Composition of Commercial IPPP-Containing Flame Retardant Mixtures (% w/w)

| Isomer/Compound | Firemaster 550 (FM 550) | ITP Commercial Mixture |

| Triphenyl phosphate (B84403) (TPHP) | 19.8 | 44.6 |

| 2-isopropylphenyl diphenyl phosphate (2IPPDPP) | 11.8 | 26.9 |

| 4-isopropylphenyl diphenyl phosphate (4IPPDPP) | 2.3 | 4.9 |

| 2,4-diisopropylphenyl diphenyl phosphate (24DIPPDPP) | 11.0 | 7.2 |

| bis(2-isopropylphenyl) phenyl phosphate (B2IPPPP) | 5.1 | 11.1 |

| bis(4-isopropylphenyl) phenyl phosphate (B4IPPPP) | 0.3 | 1.1 |

| Tetrabromobenzoate (TBB) | 29.7 | - |

| Bis(2,ethylhexyl) 2,3,4,5-tetrabromophthalate (TBPH) | 13.9 | - |

| Total Accounted For (%) | 93.9 | 95.8 |

Data sourced from Phillips et al. (2017).

Another study by Hammel et al. (2018) reported similar findings, highlighting that 2-isopropylphenyl diphenyl phosphate (2IPPDPP), 2,4-diisopropylphenyl diphenyl phosphate (24DIPPDPP), and bis(2-isopropylphenyl) phenyl phosphate (B2IPPPP) are among the most prevalent ITP isomers in Firemaster 550 and another ITP mixture.

Experimental Protocols for Isomer Quantification

The characterization and quantification of IPPP isomers are typically performed using gas chromatography coupled with mass spectrometry (GC-MS).

Sample Preparation

For the analysis of commercial mixtures, a stock solution is prepared by dissolving a known weight of the mixture in a suitable solvent, such as isooctane, to achieve concentrations in the low microgram per milliliter range (e.g., 1-5 µg/mL). For environmental or biological samples, more extensive sample preparation, such as sonication extraction with dichloromethane (B109758) followed by solid-phase extraction (SPE) cleanup, is necessary.

GC-MS Analysis

The following provides a detailed methodology for the quantification of IPPP isomers based on published methods.

-

Instrumentation : An Agilent 7890A gas chromatograph coupled to a 5975C mass spectrometer (or equivalent) is commonly used.

-

Injection : A pressurized temperature vaporization (PTV) injector is employed.

-

Carrier Gas : Helium is used as the carrier gas at a constant flow rate of 1.3 mL/min.

-

Inlet Program : The inlet temperature is held at 80°C for 0.3 minutes and then ramped to 300°C at a rate of 600°C/min.

-

Oven Temperature Program :

-

Hold at 80°C for 2 minutes.

-

Ramp to 250°C at 20°C/min.

-

Ramp to 260°C at 1.5°C/min.

-

Ramp to 300°C at 25°C/min and hold for 20 minutes.

-

-

Mass Spectrometer Parameters :

-

Ionization Mode : Electron Impact (EI).

-

Transfer Line Temperature : 300°C.

-

Ion Source Temperature : 200°C.

-

Quantification : Performed in selected ion monitoring (SIM) mode, using specific m/z ions for each isomer (see Table 2).

-

Table 2: Mass-to-Charge Ratios (m/z) for Quantification of IPPP Isomers

| Isomer | Quantifier Ion (m/z) |

| TPHP | 326 |

| 2IPPDPP | 368 |

| 4IPPDPP | 368 |

| 24DIPPDPP | 410 |

| B2IPPPP | 410 |

| B4IPPPP | 410 |

-

Internal Standard : A labeled internal standard, such as ¹³C-TPHP, is used to correct for recovery and matrix effects.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the analysis of IPPP isomers in a commercial mixture.

Caption: Workflow for the analysis of IPPP isomers.

Potential Toxicological Signaling Pathways

While the specific signaling pathways disrupted by IPPP are still under active investigation, studies on related organophosphate esters suggest potential mechanisms of toxicity. The following diagram illustrates a hypothetical signaling pathway based on the known effects of similar compounds, which may include neurotoxicity and endocrine disruption. It is important to note that this is a generalized representation and further research is needed to elucidate the precise pathways affected by specific IPPP isomers.

Caption: Potential toxicological pathways of IPPP.

Conclusion

The isomeric composition of commercial this compound mixtures is complex and variable. Accurate characterization and quantification of the individual isomers are crucial for understanding the potential health and environmental impacts of these widely used flame retardants. The GC-MS methodology detailed in this guide provides a robust framework for such analysis. Further research into the specific toxicological pathways of individual IPPP isomers is warranted to fully assess their risk to human health and the environment.

Spectroscopic Analysis of Tris(isopropylphenyl)phosphate (TIPP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(isopropylphenyl)phosphate (TIPP) is an organophosphate ester widely utilized as a flame retardant and plasticizer in various industrial applications. As with many commercial chemical products, TIPP is not a single molecular entity but rather a complex mixture of isomers. The isopropyl groups can be attached to the phenyl rings at the ortho (2-), meta (3-), or para (4-) positions, and the degree of isopropylation on each phenyl ring can vary. This isomeric complexity is critical to consider during spectroscopic analysis, as it leads to more complex spectra than would be expected for a single, pure compound.

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic analysis of TIPP. It is designed to assist researchers and scientists in the identification, characterization, and quality control of this important industrial chemical. The guide outlines the expected spectral features and provides detailed experimental protocols for acquiring high-quality spectroscopic data.

Spectroscopic Data

Due to the isomeric complexity of commercial TIPP, a definitive, single set of spectral data is not applicable. The data presented below are representative of the expected chemical shifts and absorption frequencies for the structural motifs present in TIPP isomers. The spectra of any given sample will be a superposition of the signals from all isomers present. For illustrative purposes, data for the symmetrical tris(4-isopropylphenyl)phosphate isomer are often used as a reference point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of TIPP isomers. ¹H, ¹³C, and ³¹P NMR experiments provide complementary information about the hydrogen, carbon, and phosphorus environments within the molecules.

Table 1: Expected ¹H NMR Chemical Shifts for this compound in CDCl₃

| Protons | Expected Chemical Shift (δ) [ppm] | Multiplicity | Notes |

| -CH(CH₃ )₂ | 1.20 - 1.30 | Doublet | The two methyl groups of the isopropyl moiety are typically equivalent. |

| -CH (CH₃)₂ | 2.80 - 3.00 | Septet | The methine proton is split by the six equivalent methyl protons. |

| Aromatic C-H | 7.00 - 7.40 | Multiplet | The chemical shifts and splitting patterns of the aromatic protons are highly dependent on the substitution pattern (ortho, meta, para) and will be complex in a mixture of isomers. |

Table 2: Expected ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon | Expected Chemical Shift (δ) [ppm] | Notes |

| -CH(C H₃)₂ | 23 - 25 | |

| -C H(CH₃)₂ | 33 - 35 | |

| Aromatic C-H | 118 - 130 | The exact chemical shifts are dependent on the isomer. |

| Aromatic C-C(isopropyl) | 145 - 150 | |

| Aromatic C-O-P | 148 - 152 (d, JPC ≈ 5-10 Hz) | This carbon is coupled to the phosphorus atom, resulting in a doublet. |

Table 3: Expected ³¹P NMR Chemical Shift for this compound

| Nucleus | Expected Chemical Shift (δ) [ppm] | Notes |

| ³¹P | -15 to -20 | Referenced to 85% H₃PO₄. The chemical shift can vary slightly depending on the specific isomeric composition and solvent. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in TIPP. The spectrum is characterized by absorptions corresponding to the phosphate (B84403) group, aromatic rings, and alkyl groups.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range [cm⁻¹] | Intensity |

| C-H stretch (aromatic) | 3030 - 3100 | Medium |

| C-H stretch (aliphatic) | 2870 - 2970 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| P=O stretch | 1250 - 1300 | Strong |

| P-O-C stretch (aromatic) | 1150 - 1200 | Strong |

| C-O stretch | 900 - 1000 | Strong |

| C-H bend (out-of-plane, aromatic) | 750 - 900 | Strong |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of TIPP.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the TIPP sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a known internal standard (e.g., 0.03% v/v tetramethylsilane, TMS).

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

-

Instrument Setup (for a 400 MHz spectrometer):

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process.

-

Tune and match the probe for the desired nuclei (¹H, ¹³C, ³¹P).

-

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm, centered around 5 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are typically sufficient for a good signal-to-noise ratio.

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 240 ppm, centered around 120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans may be required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

-

-

³¹P NMR Acquisition:

-

Pulse Program: A standard proton-decoupled single-pulse experiment.

-

Spectral Width: Approximately 100 ppm, centered around -15 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 64-128 scans.

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to an external standard of 85% H₃PO₄ at 0.00 ppm.

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR accessory.

-

Place a small drop of the liquid TIPP sample directly onto the center of the ATR crystal. If the sample is a waxy solid, a small amount can be pressed onto the crystal.

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

-

Instrument Setup (FTIR Spectrometer):

-

The instrument is typically purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

-

Data Acquisition:

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Data Format: The spectrum is typically recorded in transmittance or absorbance mode.

-

-

Data Processing:

-

The sample spectrum is automatically ratioed against the background spectrum to produce the final IR spectrum.

-

If necessary, perform a baseline correction.

-

Use the software's peak picking tool to identify the wavenumbers of the major absorption bands.

-

Logical Workflow and Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a TIPP sample.

Caption: Logical workflow for the spectroscopic analysis of TIPP.

An In-depth Technical Guide on the Environmental Fate and Transport of Tris(isopropylphenyl)phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(isopropylphenyl)phosphate (TiPP), a member of the organophosphate ester (OPE) family, is utilized as a flame retardant and plasticizer in a variety of industrial and consumer products.[1][2] As an additive, it is not chemically bound to the polymer matrix and can be released into the environment throughout the product lifecycle, from manufacturing to disposal.[2] This technical guide provides a comprehensive overview of the environmental fate and transport of TiPP, summarizing key quantitative data, outlining experimental methodologies, and visualizing its environmental pathways and analytical workflows. It is important to note that TiPP is often a component of complex isomeric mixtures known as isopropylated triphenyl phosphates (IPPs), and much of the available data pertains to these mixtures rather than a single, pure compound.[1]

Physicochemical Properties